(2-Propan-2-ylphenyl) 2-nitrobenzoate
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Overview
Description
(2-Propan-2-ylphenyl) 2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a nitro group attached to a benzene ring, which is further esterified with a 2-propan-2-ylphenyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propan-2-ylphenyl) 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with 2-propan-2-ylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Common industrial methods include the use of automated reactors and real-time monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Propan-2-ylphenyl) 2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrobenzoic acid and 2-propan-2-ylphenol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.
Major Products Formed
Oxidation: 2-Amino-2-propan-2-ylphenyl benzoate.
Reduction: 2-Nitrobenzoic acid and 2-propan-2-ylphenol.
Substitution: Various substituted nitrobenzoates depending on the substituent introduced.
Scientific Research Applications
(2-Propan-2-ylphenyl) 2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Propan-2-ylphenyl) 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester bond can also be hydrolyzed, releasing active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-Nitropropene (P2NP): Similar in structure but differs in the position of the nitro group and the presence of a propene group instead of an ester.
Phenylacetone (P2P): Contains a ketone group instead of an ester and lacks the nitro group.
Pinacol Boronic Esters: Used in organic synthesis but differ significantly in structure and reactivity
Uniqueness
(2-Propan-2-ylphenyl) 2-nitrobenzoate is unique due to its specific ester and nitro functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(2-propan-2-ylphenyl) 2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-11(2)12-7-4-6-10-15(12)21-16(18)13-8-3-5-9-14(13)17(19)20/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIMBZWHRYYRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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